1-Methyl-4-(2-methylphenyl)pyridinium

Catalog No.
S586645
CAS No.
111342-39-3
M.F
C13H14N+
M. Wt
184.26 g/mol
Availability
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1-Methyl-4-(2-methylphenyl)pyridinium

CAS Number

111342-39-3

Product Name

1-Methyl-4-(2-methylphenyl)pyridinium

IUPAC Name

1-methyl-4-(2-methylphenyl)pyridin-1-ium

Molecular Formula

C13H14N+

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C13H14N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-10H,1-2H3/q+1

InChI Key

SQQIVWWCOPFTKT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=[N+](C=C2)C

Synonyms

1-methyl-4-(2-methylphenyl)pyridinium, 1-methyl-4-(2-methylphenyl)pyridinium iodide, 2'-methyl MPP+

Canonical SMILES

CC1=CC=CC=C1C2=CC=[N+](C=C2)C

Description

The exact mass of the compound 1-Methyl-4-(2-methylphenyl)pyridinium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-4-(2-methylphenyl)pyridinium is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a 2-methylphenyl group. This compound is of interest in various fields, particularly medicinal chemistry, due to its structural similarity to biologically active molecules. It is often studied for its potential pharmacological properties and applications in organic synthesis.

  • Oxidation: 1-Methyl-4-(2-methylphenyl)pyridinium can be oxidized to form corresponding pyridinium salts. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can participate in reduction reactions, yielding different tetrahydropyridine derivatives. Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or within the tetrahydropyridine moiety, utilizing halogens, alkylating agents, and other nucleophiles under suitable conditions .

Research indicates that 1-Methyl-4-(2-methylphenyl)pyridinium exhibits various biological activities. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This compound has been investigated for its neuroprotective properties and may influence pathways relevant to neurodegenerative diseases .

The synthesis of 1-Methyl-4-(2-methylphenyl)pyridinium typically involves the reaction of 2-methylbenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine under acidic conditions. This condensation reaction is known for producing high yields of the desired product. Industrially, similar synthetic routes are employed but optimized for larger-scale production using continuous flow reactors to enhance efficiency .

1-Methyl-4-(2-methylphenyl)pyridinium has several notable applications:

  • Medicinal Chemistry: It is studied for its potential therapeutic properties, particularly in relation to neurological disorders.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Probes: Its interactions with biological systems make it a valuable tool in biochemical research .

Interaction studies have shown that 1-Methyl-4-(2-methylphenyl)pyridinium can interact with various biological targets, influencing their activity. This has implications for understanding its role in pharmacology and toxicology, particularly in relation to neurotoxicity and its structural analogs .

Several compounds share structural similarities with 1-Methyl-4-(2-methylphenyl)pyridinium. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineContains a phenyl group instead of a 2-methylphenylKnown for neurotoxic effects; studied in Parkinson’s disease research
4-Phenyl-1,2,3,6-tetrahydropyridineLacks the methyl substitution on the nitrogenSimilar biological activity; different pharmacokinetics
1-Methyl-4-(3-methylphenyl)pyridiniumContains a 3-methylphenyl groupVariations in reactivity and biological effects compared to the 2-substituted variant

Uniqueness

The uniqueness of 1-Methyl-4-(2-methylphenyl)pyridinium lies in the presence of the 2-methylphenyl group. This specific substitution influences the compound's chemical reactivity, pharmacokinetics, and interaction with molecular targets, making it a significant subject of study in medicinal chemistry and related fields .

XLogP3

3

Other CAS

111342-39-3

Wikipedia

1-Methyl-4-(2-methylphenyl)pyridinium

Dates

Modify: 2023-07-17

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